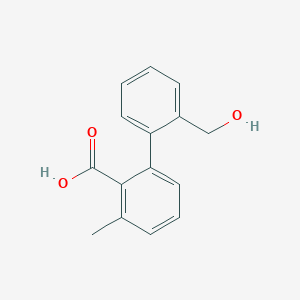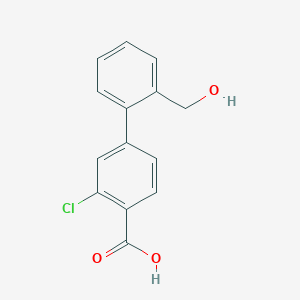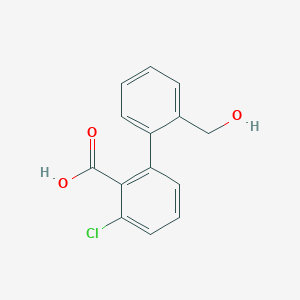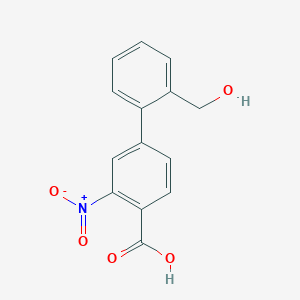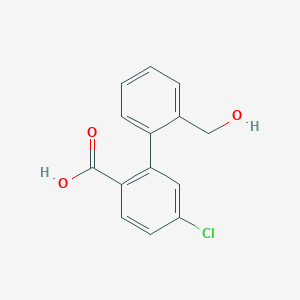
4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, also known as 4-HMBA, is a synthetic compound with a wide range of applications in the scientific community. It is a white crystalline solid with a melting point of 120°C and a molecular weight of 246.29 g/mol. 4-HMBA has been used in numerous scientific studies, including in the synthesis of other compounds, in the development of new drugs, and for its potential therapeutic effects.
Applications De Recherche Scientifique
4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of other compounds and the development of new drugs. It has been used in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs, such as antifungal agents and anti-cancer agents. In addition, it has been used in the synthesis of polymeric films and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to interact with cell membranes and other cellular components. 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% has been shown to interact with membrane proteins, lipids, and other cellular components, resulting in changes in the structure and function of cells. This interaction is thought to be responsible for its various effects on cells and its potential therapeutic effects.
Biochemical and Physiological Effects
4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. It has also been shown to have a variety of anti-cancer effects, including the inhibition of cancer cell proliferation and the induction of apoptosis in cancer cells. In addition, 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% has a variety of advantages and limitations for use in lab experiments. One of the main advantages of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% is its relatively low cost and availability. It is also relatively easy to synthesize, making it a convenient reagent for many laboratory experiments. In addition, it is relatively stable and has a wide range of applications in the scientific community.
However, there are also some limitations to its use in lab experiments. For example, 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% is a relatively toxic compound and can be irritating to the skin and eyes. In addition, it is also susceptible to hydrolysis and oxidation, which can lead to the formation of other compounds. For these reasons, it is important to use appropriate safety precautions when handling 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% in the laboratory.
Orientations Futures
The potential applications of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% are still being explored, and there are a variety of possible future directions for research. One potential future direction is to examine the effects of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% on other diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another potential direction is to explore the effects of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% on the immune system, as it has been shown to have anti-inflammatory and anti-microbial effects. Additionally, further research could be conducted to explore the potential therapeutic effects of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% in the treatment of cancer, as it has been shown to have anti-cancer effects. Finally, further research could be conducted to explore the potential applications of 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% in the synthesis of other compounds, such as polymers and dyes.
Méthodes De Synthèse
4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95% is synthesized via a two-step process beginning with the condensation of 4-hydroxybenzaldehyde and acetone. The resulting product, 4-hydroxy-2-methoxybenzaldehyde, is then reacted with 2-methylbenzene-sulfonic acid in the presence of anhydrous sodium acetate and acetic acid to yield 4-(2-Hydroxymethylphenyl)-2-methoxybenzoic acid, 95%. The reaction is performed in a two-phase system, with the organic phase consisting of dimethylformamide (DMF) and the aqueous phase consisting of acetic acid and sodium acetate. The reaction is typically carried out at temperatures between 40 and 50°C and is complete within 4-6 hours.
Propriétés
IUPAC Name |
4-[2-(hydroxymethyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-10(6-7-13(14)15(17)18)12-5-3-2-4-11(12)9-16/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNGRQSEBVMTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689054 |
Source


|
| Record name | 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-03-8 |
Source


|
| Record name | 2'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


